N-Type Calcium Channel Blockade: A 1200-Fold Selectivity Window Over L-Type Channels
In a series of diphenylpiperazine-derived N-type calcium channel blockers, the lead compound NP118809 (a 1,3-diphenylpiperazine analog) achieved an IC50 range of 10-150 nM against N-type channels with a selectivity of up to 1200-fold over L-type calcium channels [1]. This high degree of selectivity is critical for minimizing cardiovascular side effects (e.g., hypotension) commonly associated with L-type channel blockade, as seen with non-selective agents like flunarizine [2].
| Evidence Dimension | Selectivity for N-type over L-type calcium channels |
|---|---|
| Target Compound Data | IC50 range of 10-150 nM against N-type channels; selectivity ratio up to 1200-fold [1] |
| Comparator Or Baseline | Flunarizine (a non-selective calcium channel blocker) with a Kd of 0.53-3.6 µM for T-type channels and known L-type activity [2] |
| Quantified Difference | Up to 1200-fold greater selectivity for N-type over L-type channels compared to non-selective blockers. |
| Conditions | In vitro patch-clamp electrophysiology on recombinant human calcium channels [1] |
Why This Matters
This extreme selectivity profile defines a distinct therapeutic window, enabling the pursuit of potent analgesia with a potentially reduced risk of cardiovascular toxicity relative to classical, non-selective calcium antagonists.
- [1] Pajouhesh, H., et al. (2010). Structure-activity relationships of diphenylpiperazine N-type calcium channel inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(4), 1378-1383. View Source
- [2] Kam, Y.L., et al. (2010). Synthesis and T-type calcium channel blocking activity of novel diphenylpiperazine compounds, and evaluation of in vivo analgesic activity. Bioorganic & Medicinal Chemistry, 18(16), 5938-5944. View Source
